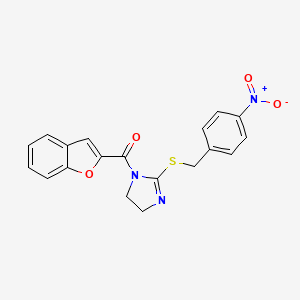

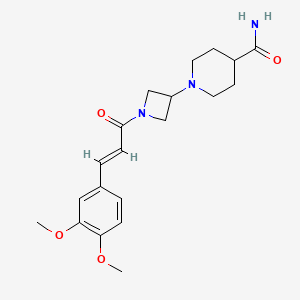

苯并呋喃-2-基(2-((4-硝基苄基)硫代)-4,5-二氢-1H-咪唑-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, which are structurally related to the compound , has been explored in several studies. These derivatives are typically synthesized using the Rap-Stoermer condensation reaction, a method that has proven effective for creating a variety of benzofuran compounds . For instance, the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones was achieved using an ultrasound-assisted Rap-Stoermer reaction, indicating the versatility and adaptability of this synthetic approach . Additionally, the synthesis of benzofuran-2-yl(phenyl)methanones involved treating substituted phenacyl bromide with different derivatives of 2-hydroxy-benzaldehyde, demonstrating the use of readily available starting materials .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety linked to various substituents that can significantly influence the compound's affinity and selectivity for biological targets. For example, the introduction of a N,N-dimethylamino group in benzofuran-2-yl(phenyl)methanone derivatives has been shown to enhance their affinity for Aβ(1-42) aggregates, which are relevant in the context of Alzheimer's disease . The structural characterization of these compounds is typically confirmed using spectroscopic techniques such as IR, 1H and 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including halogenation, nitration, and reduction, to yield compounds with different functional groups. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups were synthesized and subsequently reduced to their corresponding ethanols or amino compounds . These reactions demonstrate the chemical versatility of benzofuran derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their reactivity and interaction with biological targets. For example, para-substituted benzofuran-2-yl(phenyl)methanones showed higher activity in α-amylase inhibition and radical scavenging compared to other substituents, indicating the impact of substituent positioning on biological activity . The solubility, stability, and reactivity of these compounds can be tailored by modifying their substituents, which is crucial for their potential application as pharmaceutical agents.

Case Studies

Several studies have evaluated the biological activities of benzofuran derivatives, providing insights into their potential therapeutic applications. Benzofuran-2-yl(phenyl)methanone derivatives have been investigated as probes for β-amyloid plaques in Alzheimer's disease, with some compounds displaying high affinity and selectivity for these targets . Additionally, benzofuran derivatives have been screened for antimicrobial activity, with some showing promising results against various bacterial and fungal strains . The antiproliferative effects of benzofuran derivatives have also been studied, with certain compounds exhibiting the ability to reverse multidrug resistance in cancer cells . These case studies highlight the therapeutic potential of benzofuran derivatives in treating a range of diseases.

科学研究应用

合成与生物活性

抗菌及抗氧化性能:Rashmi 等人 (2014) 的一项研究成功合成了 (3-甲氧基-5-硝基苯并呋喃-2-基)(苯基)甲酮衍生物,该衍生物表现出显著的抗菌及抗氧化活性。这证明了苯并呋喃衍生物在开发抗菌及抗氧化剂方面的潜力 (Rashmi 等人,2014).

抗癌活性:Abdelhafez 等人 (2014) 探讨了苯并呋喃衍生物抑制 VEGFR-2 酪氨酸激酶的潜力,显示出有希望的抗癌活性。这表明苯并呋喃化合物通过靶向特定生长因子受体在癌症治疗中的作用 (Abdelhafez 等人,2014).

化学合成和材料应用

新型合成方法:Chanda 等人 (2012) 介绍了一种微波辅助方法,用于在离子液体载体上合成苯并呋喃衍生物,突出了新型合成路线在生成苯并呋喃基化合物的效率,这些化合物在药物发现和材料科学中具有潜在应用 (Chanda 等人,2012).

光伏和发光敏化:Sadeghzadeh 等人 (2021) 报道了苯并呋并[2,3-b]咪唑并[4,5-f]喹啉的合成,证明了它们作为有机光敏剂在染料敏化太阳能电池中的高性能应用,从而促进了可再生能源技术的发展 (Sadeghzadeh 等人,2021).

作用机制

Mode of action

Many benzofuran and imidazole derivatives exert their effects by binding to specific targets and modulating their activity .

Biochemical pathways

Without specific information on the targets and mode of action of “benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone”, it’s difficult to predict the exact biochemical pathways it might affect. Benzofuran and imidazole derivatives can influence a variety of pathways, depending on their specific targets .

属性

IUPAC Name |

1-benzofuran-2-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c23-18(17-11-14-3-1-2-4-16(14)26-17)21-10-9-20-19(21)27-12-13-5-7-15(8-6-13)22(24)25/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKDLUQDIHLMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)

![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2549871.png)